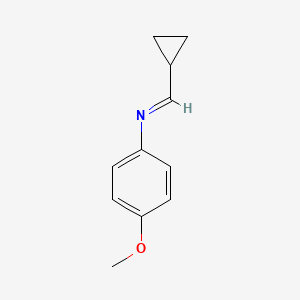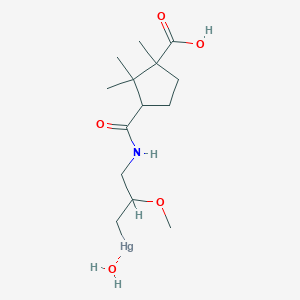
4h-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1h-imidazol-1-yl)-,hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride is a chemical compound with the molecular formula C12H8Cl2N2O2. It is known for its unique structure, which includes a benzopyran core with dichloro and imidazolyl substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Dichloro Substituents: Chlorination reactions are employed to introduce the dichloro groups at the 5 and 7 positions of the benzopyran ring.
Attachment of the Imidazolyl Group: The imidazolyl group is introduced through a substitution reaction, often using imidazole and suitable reagents to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The imidazolyl and dichloro groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of imidazolyl-substituted benzopyran derivatives .
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride involves its interaction with specific molecular targets. The imidazolyl group is known to interact with enzymes and receptors, modulating their activity. The dichloro substituents may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one,5,7-dimethyl-: This compound has methyl groups instead of dichloro groups, leading to different chemical and biological properties.
4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-pyrrol-1-yl)-: Similar structure but with a pyrrol group instead of an imidazolyl group.
Uniqueness
4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride is unique due to the presence of both dichloro and imidazolyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H9Cl3N2O2 |
|---|---|
Peso molecular |
319.6 g/mol |
Nombre IUPAC |
5,7-dichloro-3-imidazol-1-yl-2,3-dihydrochromen-4-one;hydrochloride |
InChI |
InChI=1S/C12H8Cl2N2O2.ClH/c13-7-3-8(14)11-10(4-7)18-5-9(12(11)17)16-2-1-15-6-16;/h1-4,6,9H,5H2;1H |
Clave InChI |
PHVIXBDNIGCZMZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=C(O1)C=C(C=C2Cl)Cl)N3C=CN=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)

![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)

![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)


![(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione](/img/structure/B13802369.png)
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)

![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)
